Methyl 3,4-dibromo-2-fluorobenzoate
Overview
Description
“Methyl 3,4-dibromo-2-fluorobenzoate” is a chemical compound with the molecular formula C8H5Br2FO2 . It has an average mass of 311.931 Da and a mono-isotopic mass of 309.864014 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 3,4-dibromo-2-fluorobenzoate” consists of a benzoate group attached to a methyl group and halogen atoms (two bromine and one fluorine) at the 3rd, 4th, and 2nd positions of the benzene ring .Scientific Research Applications
Radiographic Imaging
Methyl 3,4-dibromo-2-fluorobenzoate and its derivatives have been evaluated for potential use in radiographic imaging. A study by Sprague, Cwalina, and Jenkins (1953) synthesized compounds including 3,5-dibromo-4-fluorobenzoic acid and its esters for radiographic opaque properties. These compounds showed promising results in radiography, comparable to tetraiodophenolphthalein, indicating potential for future medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).
Fluorescent Sensing
A 2014 study by Ye et al. explored the use of a compound related to Methyl 3,4-dibromo-2-fluorobenzoate in fluorescent sensing. The study synthesized a fluorogenic chemosensor for selective detection of aluminum ions (Al3+), demonstrating potential applications in bio-imaging and environmental monitoring (Ye et al., 2014).
Chemical Synthesis Optimization
In the field of chemical synthesis, a study by Yin Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a structurally related compound. This study contributes to the efficient production and potential applications of similar fluorobenzoate derivatives in various chemical industries (Yin Jian-zhong, 2010).
Anaerobic Biodegradation
Research by Stupperich, Konle, and Eckerskorn (1996) investigated the anaerobic O-demethylation of compounds including fluoroanisols. This study provides insights into the biodegradation pathways and environmental impact of fluorinated aromatic compounds like Methyl 3,4-dibromo-2-fluorobenzoate (Stupperich, Konle, & Eckerskorn, 1996).
Antituberculosis Activity
A 2009 study by Koçyiğit-Kaymakçıoğlu et al. focused on the antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. While not directly involving Methyl 3,4-dibromo-2-fluorobenzoate, this research highlights the potential biomedical applications of fluorobenzoic acid derivatives (Koçyiğit-Kaymakçıoğlu et al., 2009).
Shikimic Acid Research
Research in the shikimic acid series, including studies by Bowles et al. (1989, 1990), involves the synthesis and reactivity studies of compounds related to Methyl 3,4-dibromo-2-fluorobenzoate. This research contributes to the understanding of the biosynthesis of aromatic amino acids and has implications in pharmaceutical research (Bowles et al., 1989); (Bowles et al., 1990).
Environmental Biodegradation
A study by Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the biodegradation of phenol to benzoate. This research offers valuable information on the environmental fate and breakdown of compounds like Methyl 3,4-dibromo-2-fluorobenzoate (Genthner, Townsend, & Chapman, 1989).
properties
IUPAC Name |
methyl 3,4-dibromo-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGHWHDKACUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dibromo-2-fluorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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